molecular formula C15H16N2O B1322255 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one CAS No. 601514-58-3

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No. B1322255
M. Wt: 240.3 g/mol
InChI Key: BKSOOBNVMGYWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

General Synthesis of Dihydronaphthyridinones

The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one and related compounds has been explored through various synthetic routes. A general method for synthesizing dihydronaphthyridinones with aryl-substituted quaternary benzylic centers was developed using a 3-step, 2-pot method. This method involves an SNAr reaction with chloronicotinate esters and tertiary benzylic nitriles, followed by selective nitrile reduction and lactam ring closure .

Synthesis of Benzo[c][2,6]naphthyridin-5-ones

Another approach to synthesizing related naphthyridinones involves building the pyridine nucleus on quinolin-2-ones and then condensing the furan ring to create methylbenzofuro[4,5-c]-2,6-naphthyridin-5(6H)-ones. These compounds have shown interesting pharmacological properties and serve as intermediates for natural product analogues .

Synthesis of Polyfunctionally Substituted Benzo[c][2,7]naphthyridines

A one-step synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines has been reported, leading to various novel compounds with potential biological activity. These compounds can undergo further reactions to form tetracyclic ring systems and other derivatives with structural analogies to marine tetracyclic pyridoacridine alkaloids .

Synthesis of Tetrahydropyrimido[4,5-B][1,6]Naphthyridines

Tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives have been synthesized via condensation of 1-benzyl-3,5-bis[(E)-arylmethylidene]tetrahydropyridin-4(1H)-ones with 6-aminouracils. The structures of these novel compounds were confirmed by analytical data and X-ray crystallography .

Synthesis of 6H- -Benzopyrano[3,4-h]-1,6-Naphthyridine-5,7-Diones

The synthesis of unreported 6H- -benzopyrano[3,4-h]-1,6-naphthyridine-5,7-diones was achieved through an intramolecular cyclodehydrochlorination reaction. This reaction utilized 3-(2′-chloro nicotinamido)-2H-1-benzopyran-2-ones, which were obtained from the reaction of 3-amino coumarins with 2-chloronicotinoyl-chloride .

Molecular Structure Analysis

The molecular structures of the synthesized naphthyridinones and their derivatives were elucidated using various analytical techniques, including X-ray crystallography. These analyses confirmed the formation of the desired compounds and provided insight into their three-dimensional conformations .

Chemical Reactions Analysis

The synthesized naphthyridinones underwent various chemical reactions to form novel compounds. These reactions included condensation, cyclodehydrochlorination, and reactions with sodium azide and phenyl isothiocyanate, leading to the formation of tetracyclic ring systems and other structurally complex derivatives .

Physical and Chemical Properties Analysis

Scientific Research Applications

1. Medicinal Chemistry and Kinase Inhibition

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a part of the 1,6-naphthyridine motif, which is significant in medicinal chemistry due to its diverse bioactivities. This compound has been identified as a c-Met kinase inhibitor. A study conducted by Wang et al. (2013) found that modifications to this compound, such as adding a cyclic urea pharmacophore, resulted in effective Met inhibition, indicating its potential in targeted cancer therapies (Wang et al., 2013).

2. Antivertigo and Antitumor Potential

Research has explored the synthesis of various methyl homologs of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one for potential antivertigo applications, as per the work of Shiozawa et al. (1984) (Shiozawa et al., 1984). Additionally, the compound has been implicated in antitumor research, as seen in a study by Insuasty et al. (2013), where derivatives of this compound showed remarkable activity against cancer cell lines (Insuasty et al., 2013).

3. Synthesis Techniques and Variants

Efforts to synthesize various derivatives of this compound, like 3-(difluoromethoxy)- and 3-(trifluoromethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridines, have been detailed by Guiadeen et al. (2008), highlighting the versatility of this compound in creating biologically relevant synthones (Guiadeen et al., 2008).

4. Biomedical Applications

Oliveras et al. (2021) reviewed the diverse biomedical applications of 1,6-naphthyridin-2(1H)-ones, emphasizing their role in providing ligands for various receptors in the body. This review highlights the broad scope of the compound's applications in biomedicine, including its potential therapeutic uses (Oliveras et al., 2021).

5. Acetylcholinesterase Inhibition

The compound has been studied for its potential as an inhibitor of acetylcholinesterase, with derivatives designed as analogues of huperzine A. Vanlaer et al. (2009) synthesized and evaluated these derivatives, providing insights into their inhibitory capabilities (Vanlaer et al., 2009).

6. Antioxidant Properties

Nam et al. (2007) explored tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol as antioxidants, showcasing the compound's ability to trap peroxyl radicals and inhibit oxidation in various biological systems (Nam et al., 2007).

7. NK(1) Receptor Antagonism

The compound's derivatives have shown efficacy as NK(1) receptor antagonists, potentially useful in treating bladder function disorders, as evidenced in the research by Natsugari et al. (1999) (Natsugari et al., 1999).

properties

IUPAC Name

6-benzyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15-7-6-13-11-17(9-8-14(13)16-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSOOBNVMGYWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624900
Record name 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

CAS RN

601514-58-3
Record name 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Benzyl-4-piperidone (15 g, 79.3 mmol) and pyrrolidine (7.5 mL, 90 mmol) were dissolved in toluene (90 mL) and the solution was heated under reflux, with the removal of water under Dean and Stark conditions, for 5 hours. The solution was then cooled to room temperature and the product of preparation 1 (10.5 g, 150 mmol) was added. The mixture was re-heated under reflux, using Dean and Stark conditions, for a further 8 hours. The reaction mixture was then allowed to cool to room temperature and was triturated with toluene (150 mL) to yield an orange coloured solid. The solid was filtered off and the filtrate was evaporated under reduced pressure to give a red oily residue. The residue was dissolved in dichloromethane (400 mL), washed with saturated sodium hydrogen carbonate solution (2×300 mL), dried over magnesium sulfate and concentrated in vacuo. Purification of the residue by column chromatography on silica gel, eluting with dichloromethane:methanol:0.88 ammonia, 97:3:0.2 to 93:7:0.7, followed by trituration with diethyl ether afforded the title product in 30% yield, 5.57 g.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1
Quantity
10.5 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
30%

Synthesis routes and methods II

Procedure details

Bromine (750 μl, 14.6 mmol) in glacial acetic acid (5 ml) was added dropwise over 5 minutes to (6-benzyl-3,4,5,6,7,8-hexahydro-1H-[1,6]naphthyridin-2-one (3.37 g, 13.9 mmol) (reference WO9830560) dissolved in glacial acetic acid (50 ml) at 100° C. The mixture was heated at 100° C. for 2.5 hours and then was cooled to room temperature. The solvent was evaporated under reduced pressure and the residue was basified with 10% sodium carbonate solution (50 ml). The aqueous mixture was extracted with chloroform (4×50 ml) and the combined organic solutions were dried over sodium sulphate and evaporated under reduced pressure. The residue was purified by chromatography on silica gel using methanol in dichloromethane (gradient from 0:100 to 3:97) to give the title compound as yellow crystals (1.5 g).
Quantity
750 μL
Type
reactant
Reaction Step One
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-benzyl-4-pyrrolidin-1-yl-1,2,3,6-tetrahydropyridine (2.58 g, 10.65 mmol) in toluene (30 mL) is added propiolamide (1.47 g, 21.29 mmol) and the mixture is refluxed for 4 hr. The mixture is cooled to rt and the solvent is removed in vacuo. The residue is partitioned between NaHCO3 (30 mL) and DCM (30 mL). The layers are separated and the aqueous layer is extracted with DCM (30 ml). The combined extracts are dried and evaporated and the residue is purified by flash column with 5% MeOH in DCM to give the title compound as a light yellow solid. MS (M+1): 241.1.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.